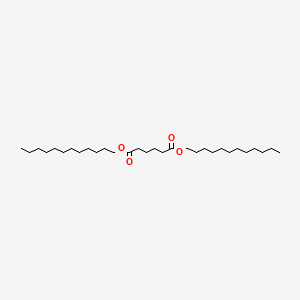

Dilauryl adipate

Description

Dilauryl adipate (DLA), a diester of adipic acid and lauryl alcohol, is widely utilized as a low-temperature plasticizer and viscosity modifier for polyvinyl chloride (PVC) and its copolymers . Its synthesis is optimized through lipase-catalyzed esterification, primarily using Candida antarctica lipase B (Novozym 435), with reaction parameters (e.g., substrate molar ratio, enzyme loading, temperature) fine-tuned via response surface methodology (RSM) . Under optimal conditions (5.7:1 alcohol/acid molar ratio, 0.18 g enzyme, 53.1°C, 282.2 minutes), DLA achieves a 96% esterification yield . Its biocompatibility and enzymatic synthesis route align with growing demands for sustainable chemical processes.

Propriétés

Numéro CAS |

3072-02-4 |

|---|---|

Formule moléculaire |

C30H58O4 |

Poids moléculaire |

482.8 g/mol |

Nom IUPAC |

didodecyl hexanedioate |

InChI |

InChI=1S/C30H58O4/c1-3-5-7-9-11-13-15-17-19-23-27-33-29(31)25-21-22-26-30(32)34-28-24-20-18-16-14-12-10-8-6-4-2/h3-28H2,1-2H3 |

Clé InChI |

GHKVUVOPHDYRJC-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCOC(=O)CCCCC(=O)OCCCCCCCCCCCC |

SMILES canonique |

CCCCCCCCCCCCOC(=O)CCCCC(=O)OCCCCCCCCCCCC |

Autres numéros CAS |

3072-02-4 |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Table 1: Comparative Rheological Properties of Adipate Plasticizers in PVC

| Compound | Melt Fluidity (190°C) | Optimal Processing Temp (°C) | Synthesis Method |

|---|---|---|---|

| Dilauryl adipate (DLA) | High | 170–190 | Enzymatic (Novozym 435) |

| Dioctyl adipate (DOA) | Moderate | 180–200 | Chemical esterification |

| Diethyl adipate | Low | 150–170 | Chemical esterification |

Sustainability and Environmental Impact

DLA’s enzymatic synthesis reduces energy consumption and avoids toxic solvents, contrasting with solvent-heavy methods for DOA and diethyl adipate .

Méthodes De Préparation

Catalyst and Reaction Setup

- Catalyst : Immobilized lipase from Candida antarctica (commercially known as Novozym 435) is the preferred biocatalyst due to its high activity and stability in organic solvents.

- Solvent : Hexane is commonly used as the reaction medium, selected for its ability to maintain lipase activity and solubilize substrates effectively.

- Reaction Vessel : Reactions are typically carried out in closed vials or reactors with temperature control and agitation (e.g., a horizontal water bath at 150 rpm).

Reaction Parameters and Their Effects

Four main reaction parameters significantly influence the synthesis efficiency:

| Parameter | Range Studied | Effect on Esterification Yield |

|---|---|---|

| Substrate molar ratio (Alcohol:Adipic acid) | 1:1 to 8:1 | Higher ratios favor esterification up to an optimum (~5.7:1) |

| Enzyme amount | 0.02 g to 0.4 g | Moderate effect; increasing enzyme improves yield marginally |

| Temperature | 35°C to 65°C | Optimal around 53°C; higher temperatures may denature enzyme |

| Reaction time | 30 min to 420 min | Yield increases with time up to ~282 min; prolonged times may cause hydrolysis |

Optimization via Response Surface Methodology (RSM)

- RSM with a four-factor-five-level Central Composite Rotatable Design (CCRD) is applied to model and optimize the esterification process.

- Statistical analysis reveals substrate molar ratio, temperature, and time as the most significant factors, while enzyme amount has a less pronounced effect.

- The optimal conditions determined for this compound synthesis are:

- Substrate molar ratio (lauryl alcohol to adipic acid): 5.7:1

- Enzyme amount: 0.18 g Novozym 435

- Temperature: 53.1°C

- Reaction time: 282.2 minutes

- Under these conditions, esterification yield reaches approximately 96.0%, indicating high conversion efficiency.

Reaction Mechanism Insights

- The lipase catalyzes the esterification by forming an acyl-enzyme intermediate with adipic acid, followed by nucleophilic attack by lauryl alcohol.

- The reaction produces water as a byproduct, which can lead to hydrolysis of the ester if the reaction time is excessively prolonged.

- Optimal reaction time balances maximum ester formation and minimal hydrolysis.

Comparative Analysis with Other Alcohols

Although the focus is on lauryl alcohol, studies involving other alcohols (n-butanol, iso-butanol, sec-butanol, tert-butanol) show that:

- Primary and secondary alcohols achieve similar high esterification yields (>96%) under optimized conditions.

- The alcohol structure has minimal impact on the maximum esterification extent for primary and secondary alcohols.

- Reaction times vary slightly with alcohol type, with iso-butanol requiring the shortest time for maximum yield.

This suggests that the enzymatic method for this compound is robust and adaptable.

Scale-Up and Industrial Relevance

- The optimized enzymatic process is suitable for scale-up due to its mild conditions and high efficiency.

- Immobilized lipase catalysts can be reused, improving economic viability.

- The method aligns with green chemistry principles, reducing hazardous waste and energy consumption compared to traditional chemical esterification.

Summary Table of Optimal Preparation Conditions for this compound

| Parameter | Optimal Value | Notes |

|---|---|---|

| Substrate molar ratio | 5.7:1 (lauryl alcohol:adipic acid) | Maximizes esterification efficiency |

| Enzyme amount | 0.18 g Novozym 435 | Balance between cost and yield |

| Temperature | 53.1°C | Ensures enzyme activity without denaturation |

| Reaction time | 282.2 minutes | Prevents hydrolysis by limiting water production |

| Solvent | Hexane | Maintains enzyme activity and substrate solubility |

| Esterification yield (%) | ~96% | High conversion under optimized conditions |

Research Findings and Notes

- The use of RSM and CCRD provides a statistically validated optimization framework, ensuring reproducibility and reliability of the preparation method.

- Enzyme amount, while less critical, still influences the initial reaction rate and final yield, especially for bulk production.

- The enzymatic process avoids harsh chemical catalysts and conditions, making it suitable for applications requiring high purity and environmental compliance.

- Prolonged reaction times beyond the optimum lead to ester hydrolysis due to water accumulation, emphasizing the importance of reaction monitoring.

- The immobilized lipase catalyst's reusability enhances process sustainability.

Q & A

Q. What are the key physicochemical properties of dilauryl adipate critical for laboratory handling?

this compound (CAS 3072-02-4) has a molecular formula of C₃₀H₅₈O₄, a molecular weight of 482.78 g/mol, and a density of 0.909 g/cm³. Its boiling point is 483.2°C at 760 mmHg, and the flash point is 217.2°C . These properties are essential for determining storage requirements, solubility in solvents, and compatibility with experimental setups. Researchers should prioritize thermal stability tests (e.g., differential scanning calorimetry) to assess decomposition thresholds under operational conditions.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Ventilation : Use explosion-proof ventilation systems to minimize vapor accumulation .

- Personal Protective Equipment (PPE) : Wear EU-compliant gloves (EN 374) and flame-retardant anti-static clothing. Respiratory protection (e.g., NIOSH N100/P3 respirators) is advised if aerosolization occurs .

- Storage : Store in cool, well-ventilated areas away from oxidizers. Ground containers during transfer to prevent static discharge .

Q. What analytical techniques are suitable for identifying and quantifying this compound in complex matrices?

- Spectroscopy : Infrared (IR) spectroscopy can confirm ester functional groups via C=O stretching (~1740 cm⁻¹) and C-O-C asymmetric vibrations .

- Chromatography : Gas chromatography-mass spectrometry (GC-MS) with non-polar columns (e.g., DB-5MS) is effective for quantification, leveraging retention indices and fragmentation patterns .

- NMR : ¹H and ¹³C NMR can resolve structural details, such as alkyl chain conformation and ester linkages .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize solvent-free enzymatic synthesis of this compound?

A central composite rotatable design (CCRD) with four factors (temperature, enzyme load, reaction time, agitation speed) and five levels can model reaction efficiency. Quadratic polynomial models (e.g., ) are statistically validated via ANOVA to predict ester yield. Lipase-catalyzed esterification avoids solvent toxicity and simplifies downstream purification .

Q. How do structural variations in alkyl chain length affect the phase change properties of di-alkyl adipates?

Differential scanning calorimetry (DSC) reveals that longer alkyl chains (e.g., dilauryl vs. dibutyl adipate) increase melting entropy due to enhanced van der Waals interactions. Liquidus curves for binary mixtures can be modeled using equations like , where is molar fraction. Phase stability is critical for applications in thermal energy storage .

Q. What methodological approaches resolve contradictions in toxicological profiles between adipate esters?

- Species-Specific Sensitivity : Mice show higher susceptibility to hepatic tumors from di(2-ethylhexyl) adipate than rats, necessitating cross-species comparative studies .

- Metabolic Profiling : Hydrolysis rates in the gastrointestinal tract vary by ester structure; mass spectrometry can track metabolites like mono-esters and adipic acid .

- Dose-Response Analysis : Apply benchmark dose (BMD) modeling to reconcile no-observed-adverse-effect levels (NOAELs) across studies .

Q. What experimental designs investigate developmental toxicity of adipate esters under OECD guidelines?

OECD Guideline 421 recommends oral administration in rats to assess gonadal function, mating behavior, and parturition. Endpoints include litter size, fetal malformations, and histopathology of reproductive organs. System exposure is maximized via gavage dosing, with control groups for hydrolyzed metabolites (e.g., adipic acid) .

Q. How can computational modeling predict the environmental fate of this compound?

Quantitative structure-activity relationship (QSAR) models estimate biodegradation () and bioaccumulation potential. EPI Suite software predicts half-lives in water (>60 days) and soil (>120 days), suggesting moderate persistence. Molecular dynamics simulations assess interactions with soil organic matter .

Knowledge Gaps and Future Directions

- Ecotoxicology : Limited data exist on chronic aquatic toxicity and biodegradation pathways .

- Human Health : No epidemiological studies link this compound to carcinogenicity; in vitro genotoxicity assays (e.g., Ames test) are needed .

- Material Science : Role of this compound in polymer plasticization versus alternative esters (e.g., phthalates) requires comparative performance studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.